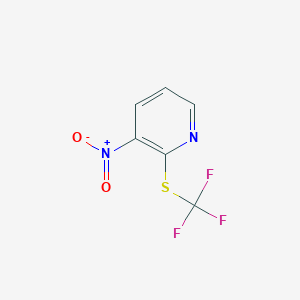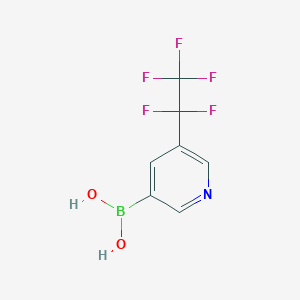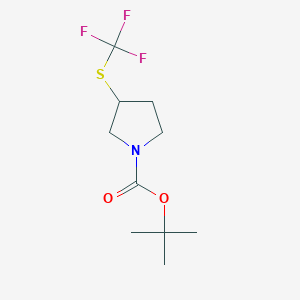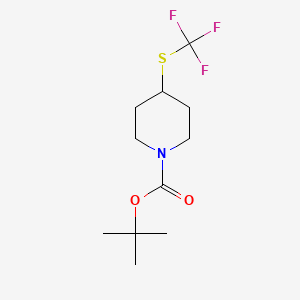
trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin (DCMDBD) is a synthetic compound that has recently been investigated for its potential applications in scientific research. DCMDBD belongs to a class of compounds known as dioxins, which are highly toxic and have been linked to a range of human health and environmental issues. Despite the potential risks associated with dioxins, the unique properties of DCMDBD have made it an attractive candidate for use in laboratory experiments.
作用機序
The mechanism of action of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is not yet fully understood. It is believed that this compound binds to certain proteins and enzymes, which can lead to changes in the activity of these proteins and enzymes. This compound may also interact with other molecules, such as DNA, to alter their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can interact with certain proteins and enzymes, leading to changes in their activity. It has also been shown to modulate the activity of certain enzymes, and to act as an antioxidant.
実験室実験の利点と制限
The advantages of using trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin in laboratory experiments include its low toxicity, its ability to interact with certain proteins and enzymes, and its potential to act as a model compound for other dioxins. However, there are also certain limitations to using this compound in laboratory experiments. These include the fact that the reaction conditions must be carefully controlled to ensure the desired product is obtained, and that the mechanism of action of this compound is not yet fully understood.
将来の方向性
The potential applications of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin are still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as its potential to act as an antioxidant and to modulate the activity of certain enzymes. Additionally, further studies could be conducted to investigate the potential of this compound to act as a model compound for other dioxins, and to explore its potential applications in drug design and development.
合成法
Trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is synthesized through a two-step process involving the reaction of 5-methyl-1,4-benzodioxin (MBD) with chlorine and a base such as potassium hydroxide. The reaction of MBD with chlorine yields chlorinated MBD (CMBD), while the reaction of CMBD with a base yields this compound. The reaction of MBD with chlorine is highly exothermic, while the reaction of CMBD with a base is endothermic. The reaction conditions must be carefully controlled to ensure the desired product is obtained.
科学的研究の応用
Trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin has been investigated for its potential applications in scientific research. It has been used in a variety of studies, including studies of its pharmacological and toxicological properties, as well as its ability to act as a model compound for other dioxins. This compound has also been studied for its potential to act as an antioxidant and to modulate the activity of certain enzymes.
特性
IUPAC Name |
(2R,3R)-2,3-dichloro-5-methyl-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4,8-9H,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXYZDNKKOGQT-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(C(O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)O[C@@H]([C@H](O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)





![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)


![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)

![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)

